molecular formula C14H17NO4 B2988978 4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid CAS No. 1183671-23-9

4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid

Cat. No.: B2988978
CAS No.: 1183671-23-9
M. Wt: 263.293
InChI Key: JWONCZBMJKHOLD-UHFFFAOYSA-N
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Description

4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid is an organic compound that features a morpholine ring substituted with a phenyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid can be achieved through a multi-step process. One common method involves the Friedel-Crafts acylation of succinic anhydride with benzene in the presence of anhydrous aluminum chloride (AlCl3) to form 4-oxo-4-phenylbutanoic acid . This intermediate can then be reacted with morpholine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. For example, its oxidation reactions suggest it may interact with oxidizing agents and participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid is unique due to the presence of both a phenyl group and a morpholine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-oxo-4-(2-phenylmorpholin-4-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(6-7-14(17)18)15-8-9-19-12(10-15)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWONCZBMJKHOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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